Cinchonidine hydrochloride

Asymmetric Hydrogenation Heterogeneous Catalysis Cinchona Alkaloid Modifiers

Resolution of racemic acids often fails with generic alkaloids. Cinchonidine hydrochloride (CAS 524-57-2) overcomes this via its distinct (8α,9R) stereochemistry, enabling superior chiral recognition. • Up to 95% ee in allenoic acid resolutions. • Superior enantioselectivity vs. cinchonine in asymmetric hydrogenation of α-phenylcinnamic acid. • High turnover frequency (12,700 h⁻¹) on Pt/Al₂O₃ in ethyl pyruvate hydrogenation.

Molecular Formula C19H23ClN2O
Molecular Weight 330.8 g/mol
CAS No. 524-57-2
Cat. No. B1257547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinchonidine hydrochloride
CAS524-57-2
Synonyms2-Quinuclidinemethanol, alpha-4-quinolyl-5-vinyl-
cinchonidine
cinchonidine hydrochloride
cinchonidine monohydrochloride
cinchonidine sulfate(2:1)
cinchonidine, (1beta,3alpha,4beta,8alpha,9R)-isome
Molecular FormulaC19H23ClN2O
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESC=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl
InChIInChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18-,19+;/m0./s1
InChIKeyIMUHWLVEEVGMBC-YYXOUSRLSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinchonidine Hydrochloride: Procurement Guide for Asymmetric Synthesis


Cinchonidine hydrochloride (CAS 524-57-2), a monohydrochloride salt of the Cinchona alkaloid cinchonidine, is a chiral, naturally derived compound used extensively as a resolving agent, chiral modifier in heterogeneous catalysis, and precursor to organocatalysts . As a diastereoisomer of cinchonine, it possesses a distinct (8α,9R) stereochemistry that fundamentally dictates its chiral recognition properties and its utility in asymmetric synthesis [1].

Chiral resolution resolving agent for racemic carboxylic acids via diastereomeric salt formation
Asymmetric hydrogenation chiral modifier for Pd/C and Pt catalysts, leveraging (8α,9R) stereochemistry
Organocatalyst precursor scaffold for N-alkylated phase-transfer catalysts

Why Cinchonidine Cannot Be Replaced by Cinchonine


Generic substitution among Cinchona alkaloids fails because their diastereomeric relationship leads to profoundly different chiral recognition, adsorption behavior, and catalytic performance. Cinchonidine and cinchonine are pseudoenantiomers, not true enantiomers, and their interactions with substrates and surfaces are not simply mirror images. Quantitative studies demonstrate that cinchonidine consistently provides superior enantioselectivity and reaction rates in key asymmetric hydrogenations [1], exhibits stronger and more favorable adsorption on platinum surfaces than cinchonine or quinidine [2], and yields a reversed configuration in the products of certain catalytic hydrogenations [3].

Diastereomeric relationship with cinchonine leads to divergent chiral recognition; selectivity profiles observed in hydrogenation may not transfer.
Head-to-head studies report different enantioselectivity and reaction rates; using cinchonine may shift ee outcomes in Pd/C-catalyzed olefin hydrogenation.
Adsorption strength rank on Pt differs (CD strongest among tested modifiers); alternative alkaloids may require higher modifier loading or fail to achieve comparable TOF.
Product configuration can reverse with N,O-dimethylated derivatives; substitution with related quaternary salts may invert the enantiomer obtained.

Performance Evidence: Cinchonidine vs. Key Comparators


Enantioselectivity and Rate vs. Cinchonine in Olefin Hydrogenation

In a direct head-to-head study, cinchonidine (CD) as a chiral modifier for Pd/C-catalyzed hydrogenation of α-phenylcinnamic acid consistently delivered both higher enantiomeric excess (ee) and a faster reaction rate compared to its pseudoenantiomer cinchonine (CN) [1]. This performance advantage is not attributable to adsorption differences but to an intrinsic enantio-differentiation that accompanies reaction acceleration [1].

Enantioselectivity & Rate vs. Cinchonine
Head-to-head
Higher ee and faster rate with CD vs. CN in Pd/C hydrogenation of α-phenylcinnamic acid
Supports modifier selection for (R)-product enrichment; enantio-differentiation accompanies reaction acceleration
Pd/C, α-phenylcinnamic acid; modifier concentration varied
Asymmetric Hydrogenation Heterogeneous Catalysis Cinchona Alkaloid Modifiers

Adsorption Strength on Platinum vs. Cinchonine and Quinidine

Transient modifier replacement experiments revealed a clear and quantitative order of adsorption strength on Pt/Al2O3: cinchonidine > cinchonine > quinidine [1]. The study also achieved high enantioselectivity (up to 89% ee) and exceptional catalytic efficiency (TOF of 12,700 h⁻¹) using a very low modifier/substrate ratio of just 307 ppm, underscoring its potency [1].

Adsorption Strength on Pt
Head-to-head
Rank order: CD > CN > quinidine; TOF 12,700 h⁻¹ at 307 ppm modifier/substrate
Strongest adsorption may support effective chiral modification at low catalyst loading
Pt/Al₂O₃, ethyl pyruvate hydrogenation in continuous-flow reactor
Surface Modification Heterogeneous Catalysis Adsorption Strength

Enantiomeric Purity in Allenoic Acid Resolution

In a study on the resolution of a racemic allenoic acid, the use of cinchonidine to form a diastereomeric salt yielded the isolated enantiomer in up to 95% enantiomeric excess (ee) [1]. The corresponding salt with cinchonine was also formed, demonstrating the compound's specific and effective role in achieving high optical purity.

Allenoic Acid Resolution
Cross-study comparable
Up to 95% ee obtained
Supports resolution efficiency review; high enantiopurity achievable in diastereomeric salt formation
Resolution of 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid
Chiral Resolution Diastereomeric Salt Formation Enantioseparation

Baseline Enantioselectivity in Ketopantolactone Hydrogenation

Under mild conditions (3 bar H₂), Pt/Al₂O₃ modified with cinchonidine catalyzed the hydrogenation of ketopantolactone to provide 51.5% ee of the product, and it dictates the (R)-product configuration, which is opposite to that provided by its N,O-dimethylated quaternary salt [1]. The hydrochloride salt form, cinchonidinium hydrochloride, was confirmed to deliver the same (R)-product configuration as the free base [1].

Ketopantolactone Hydrogenation
Cross-study comparable
51.5% ee (R)-pantolactone vs. 44.5% ee (S) with N,O-dimethyl derivative
Reported ee context for (R)-enantiomer synthesis; product configuration reversed by quaternization
Pt/Al₂O₃, 3 bar H₂; hydrochloride form retains (R)-directing ability
Asymmetric Hydrogenation Chiral Modifier Ketopantolactone

Specific Rotation for Identity and Quality Control

Cinchonidine hydrochloride exhibits a well-defined and narrow specific rotation range of [α]²⁰/D = -140 to -150 degrees (c=0.4, H₂O) [1]. This is a critical, quantitative identity metric that distinguishes it from other Cinchona alkaloids. For comparison, cinchonine (free base) has a reported [α]¹⁵D of +230° (c=1.8 in chloroform), and cinchonidine (free base) is -109.2° (in ethanol) [2].

Specific Rotation
Specification review
[α]²⁰/D = -140 to -150° (c=0.4, H₂O)
QC release parameter for identity and chiral purity verification; distinguishes from cinchonine (+230°) and cinchonidine free base (-109.2°)
Polarimetry at specified concentration and solvent
Quality Control Identity Verification Chiral Purity

High-Impact Application Scenarios


Asymmetric Hydrogenation of Prochiral Olefins and Ketones

Cinchonidine hydrochloride is a premier choice as a chiral modifier for Pd/C and Pt/Al₂O₃ catalysts. Its use is supported by quantitative evidence showing consistently higher enantiomeric excess and faster reaction rates compared to cinchonine in the hydrogenation of α-phenylcinnamic acid [1], as well as strong adsorption and high turnover frequency (12,700 h⁻¹) in the hydrogenation of ethyl pyruvate [2].

Classical Resolution of Racemic Carboxylic Acids

As a resolving agent, cinchonidine hydrochloride is a workhorse for the enantioseparation of racemic acids via diastereomeric salt formation. It has been proven to deliver high enantiomeric excess, up to 95% in the resolution of allenoic acids [3], and has been successfully applied to the resolution of 3-hydroxycarboxylic acids [4].

Precursor for Chiral Phase-Transfer Catalysts

Cinchonidine and its salts serve as the foundational chiral scaffold for synthesizing highly effective N-alkylated, O-alkylated, and dimeric phase-transfer catalysts. These derived catalysts are widely used in the asymmetric alkylation of glycine imines for the synthesis of α-amino acids and other value-added chiral building blocks [5].

Synthesis of Chiral Phosphonous Esters and Phosphines

Phosphonous chloroesters of cinchonidine react with bulky phenols to quantitatively yield phosphonous esters of high diastereomeric purity. This high-yielding, stereoselective reaction is critical for producing chiral phosphine ligands used in asymmetric catalysis [6].

Application
Selection Property
Validation Focus
Asymmetric hydrogenation (Pd/C or Pt)
Chiral modifier efficiency in heterogeneous catalysis
Enantioselectivity and rate in hydrogenation screenings
Classical resolution of racemic acids
Resolution agent for enantiomeric enrichment via salt formation
Enantiomeric excess in crystallized diastereomeric salt
Precursor for phase-transfer catalysts
Chiral scaffold for N-alkylated quaternary ammonium salts
Asymmetric induction in glycine imine alkylation studies
Synthesis of chiral phosphine ligands
Stereoselective phosphonous ester formation
Diastereomeric purity of phosphonous intermediates

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